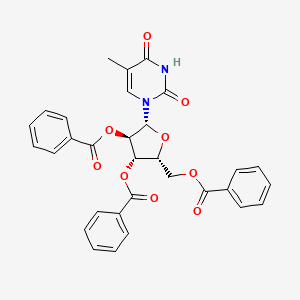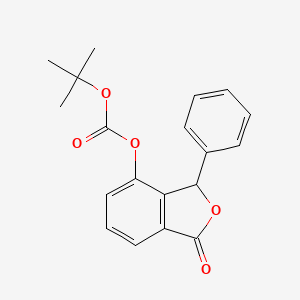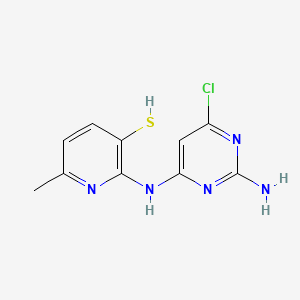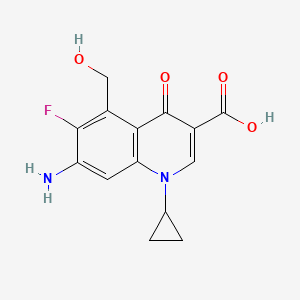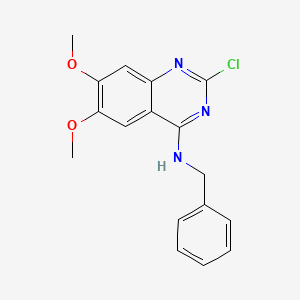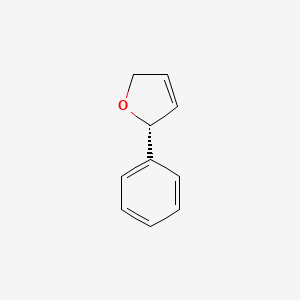
(r)-2-Phenyl-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Phenyl-2,5-dihydrofuran is an organic compound that belongs to the class of dihydrofurans It is characterized by a phenyl group attached to the second carbon of a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Phenyl-2,5-dihydrofuran can be achieved through several methods. One common approach involves the cyclization of phenyl-substituted precursors under acidic or basic conditions. For example, the reaction of phenylacetaldehyde with a suitable diene in the presence of a Lewis acid catalyst can yield ®-2-Phenyl-2,5-dihydrofuran. Another method involves the reduction of phenyl-substituted furans using hydrogenation catalysts.
Industrial Production Methods
Industrial production of ®-2-Phenyl-2,5-dihydrofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-Phenyl-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl-substituted furanones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of ®-2-Phenyl-2,5-dihydrofuran can yield phenyl-substituted tetrahydrofurans using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Phenyl-substituted furanones.
Reduction: Phenyl-substituted tetrahydrofurans.
Substitution: Various phenyl-substituted derivatives depending on the electrophile used.
Scientific Research Applications
®-2-Phenyl-2,5-dihydrofuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Phenyl-2,5-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylfuran: Similar structure but lacks the dihydrofuran ring.
2-Phenyl-2,3-dihydrofuran: Similar structure but differs in the position of the double bond.
2-Phenyl-2,5-dihydrothiophene: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
®-2-Phenyl-2,5-dihydrofuran is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
175274-01-8 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2R)-2-phenyl-2,5-dihydrofuran |
InChI |
InChI=1S/C10H10O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-7,10H,8H2/t10-/m1/s1 |
InChI Key |
WQMKMOVWAJSEFA-SNVBAGLBSA-N |
Isomeric SMILES |
C1C=C[C@@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
C1C=CC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12912382.png)


![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12912407.png)
![Cyclohepta[b]pyrrol-2-amine](/img/structure/B12912408.png)

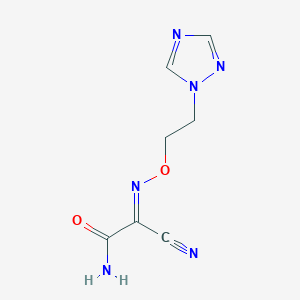
![3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912422.png)
